Ethyl 3-methoxyphenethylcarbamate
Description
General Overview of the Carbamate (B1207046) Functional Group in Organic Chemistry
The carbamate functional group is a cornerstone of modern organic chemistry, characterized by its distinct structure and versatile reactivity.
A carbamate is an organic compound that contains the carbamate functional group, which has the general structure R₂NC(O)OR'. wikipedia.org This functional group is essentially an ester of carbamic acid (NH₂COOH) and is also considered an amide of a carboxylic acid. chemeurope.com The structure can be visualized as a hybrid of an ester and an amide, with a nitrogen atom and an oxygen atom attached to a carbonyl group (C=O). nih.govmasterorganicchemistry.com This unique arrangement of atoms imparts a planar geometry to the carbamate group. wikipedia.org
The stability of carbamates is attributed to resonance effects, where the lone pair of electrons on the nitrogen atom can delocalize into the carbonyl group, similar to an amide. nih.govacs.org This resonance stabilization contributes to the chemical stability of the carbamate linkage. nih.gov The substituents on the nitrogen (R) and the oxygen (R') can be varied, leading to a vast array of carbamate derivatives with diverse properties. nih.gov
The history of carbamates is intertwined with the study of naturally occurring compounds and the development of synthetic materials. The first significant encounter with a carbamate was the isolation of physostigmine (B191203) from the Calabar bean in 1864. nih.govmhmedical.com This natural methyl carbamate ester was initially used to treat glaucoma. nih.govmhmedical.com
The industrial-scale production and use of carbamates began in the 1930s with their development as fungicides. mhmedical.com A major breakthrough came in 1953 with the introduction of carbaryl (B1668338) by the Union Carbide Corporation, which became a widely used insecticide. mhmedical.com The discovery of polyurethanes, polymers containing repeating carbamate groups, further expanded the applications of carbamate chemistry into materials science, leading to the development of foams, coatings, and elastomers. nih.gov In medicinal chemistry, the carbamate group's ability to act as a stable and effective pharmacophore has led to its incorporation into numerous drugs. nih.govacs.org The evolution of carbamate research continues, with ongoing efforts to develop new synthetic methods and explore novel applications. acs.orgwosjournals.com
The Significance of Phenethylamine (B48288) and Methoxyphenethylamine Architectures in Chemical Synthesis
Phenethylamine and its derivatives, such as methoxyphenethylamine, are crucial building blocks in organic synthesis, particularly in the creation of biologically active molecules.
The phenethylamine scaffold, consisting of a phenyl ring attached to an amino group via a two-carbon chain, is a fundamental structure in many natural and synthetic compounds. wikipedia.orgacs.org It is the backbone for a wide range of psychoactive substances, including stimulants and hallucinogens, as well as important endogenous neurotransmitters like dopamine (B1211576) and norepinephrine. wikipedia.orgnih.gov The versatility of the phenethylamine structure allows for the synthesis of a diverse array of compounds with various pharmacological activities. wikipedia.orgnih.gov
Methoxyphenethylamine, a derivative of phenethylamine with a methoxy (B1213986) group on the phenyl ring, also serves as a key intermediate in chemical synthesis. For instance, 4-methoxyphenethylamine (B56431) is used in the synthesis of ritodrine, a β2-adrenergic receptor agonist. chemicalbook.com The position of the methoxy group on the phenyl ring can significantly influence the properties and reactivity of the molecule, making methoxyphenethylamines valuable precursors for targeted drug design and synthesis. chemicalbook.comsigmaaldrich.com
Positioning Ethyl 3-methoxyphenethylcarbamate within the Spectrum of Carbamate Derivatives
This compound is a specific carbamate derivative that combines the structural features of a carbamate, an ethyl ester, and a 3-methoxyphenethyl group. Its synthesis would typically involve the reaction of 3-methoxyphenethylamine (B363911) with an ethyl haloformate or a similar reagent.
The presence of the 3-methoxyphenethyl moiety suggests potential interactions with biological targets that recognize the phenethylamine scaffold. The carbamate linkage provides stability and specific electronic properties to the molecule. The ethyl group on the ester portion can influence the compound's solubility and metabolic profile.
While specific research findings on this compound are not widely available in the public domain, its structure places it within a class of compounds that have been explored for various applications in medicinal chemistry. The strategic placement of the methoxy group at the meta position of the phenyl ring is a common feature in many biologically active compounds, suggesting that this particular derivative could exhibit interesting chemical and biological properties worthy of further investigation.
Data Tables
Table 1: Properties of Key Functional Groups
| Functional Group | General Structure | Key Characteristics |
| Carbamate | R₂NC(O)OR' | Planar geometry, resonance stabilization, hybrid of ester and amide. wikipedia.orgnih.govwikipedia.org |
| Phenethylamine | C₆H₅CH₂CH₂NH₂ | Core scaffold for many bioactive molecules, flexible side chain. wikipedia.orgnih.gov |
Table 2: Timeline of Key Developments in Carbamate Chemistry
| Year | Development | Significance |
| 1864 | Isolation of physostigmine | First identified naturally occurring carbamate with medicinal properties. nih.govmhmedical.com |
| 1930s | Development of carbamate fungicides | Marked the beginning of large-scale agricultural use of carbamates. mhmedical.comusgs.gov |
| 1953 | Introduction of carbaryl | A widely used carbamate insecticide. mhmedical.com |
| Mid-20th Century | Discovery of polyurethanes | Expanded carbamate applications into material science. wikipedia.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl N-[2-(3-methoxyphenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-3-16-12(14)13-8-7-10-5-4-6-11(9-10)15-2/h4-6,9H,3,7-8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWCZJPUOJYRHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCC1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201198117 | |
| Record name | Carbamic acid, N-[2-(3-methoxyphenyl)ethyl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201198117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33543-63-4 | |
| Record name | Carbamic acid, N-[2-(3-methoxyphenyl)ethyl]-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33543-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[2-(3-methoxyphenyl)ethyl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201198117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 3 Methoxyphenethylcarbamate and Its Congeners
Established Synthetic Pathways for Carbamates
The construction of the carbamate (B1207046) linkage can be achieved through a variety of chemical strategies. These methods range from classical reactions involving highly reactive intermediates to modern, more sustainable catalytic approaches.
Isocyanate-Mediated Formations (e.g., Hofmann Rearrangement)
A primary and historically significant route to carbamates involves the generation of an isocyanate intermediate, which is subsequently trapped by an alcohol. The Hofmann rearrangement is a classic name reaction that converts a primary amide into a primary amine with one fewer carbon atom, proceeding through a key isocyanate intermediate. organic-chemistry.org
The reaction is typically initiated by treating a primary amide with a halogen (like bromine) in a basic aqueous solution. The process involves the formation of an N-bromoamide, which, upon deprotonation, rearranges to form the isocyanate. organic-chemistry.org While the isocyanate can be hydrolyzed to an amine, it can also be efficiently trapped by an alcohol present in the reaction mixture to yield a stable carbamate ester. organic-chemistry.orggoogle.com This circumvents the final hydrolysis and decarboxylation steps that would otherwise lead to the amine. organic-chemistry.org
Several variations of the Hofmann rearrangement exist, employing different reagents such as N-bromosuccinimide (NBS), lead tetraacetate, or (bis(trifluoroacetoxy)iodo)benzene (BTI) to facilitate the transformation. organic-chemistry.orgacs.org The versatility of this method allows for the synthesis of a wide array of carbamates from readily available amides. google.com
Table 1: Key Steps of the Hofmann Rearrangement for Carbamate Synthesis
| Step | Description | Intermediate/Product |
| 1. N-Halogenation | A primary amide reacts with a halogenating agent (e.g., NaOBr) to form an N-haloamide. | N-Haloamide |
| 2. Deprotonation | A base abstracts the remaining acidic amide proton. | Haloamide anion |
| 3. Rearrangement | The R-group migrates from the carbonyl carbon to the nitrogen, displacing the halide ion. | Isocyanate |
| 4. Nucleophilic Trapping | An alcohol attacks the electrophilic carbon of the isocyanate. | Carbamate |
This table summarizes the general mechanism of the Hofmann rearrangement when adapted for carbamate synthesis.
Carbon Dioxide Fixation Approaches to Carbamates via Amines
In response to the need for greener and safer chemical processes, the direct utilization of carbon dioxide (CO₂) as a C1 building block has gained significant attention. orgsyn.org Synthesizing carbamates via CO₂ fixation offers an attractive alternative to methods using toxic reagents like phosgene (B1210022). orgsyn.orgnih.gov These methods typically involve the reaction of an amine, carbon dioxide, and an alkylating agent.
Under basic conditions, an amine reacts reversibly with CO₂ to form a carbamate anion or carbamic acid in situ. orgsyn.orgnih.gov This intermediate can then be trapped by an electrophile, such as an alkyl halide, to form the final carbamate product. nih.gov The efficiency of this three-component coupling can be significantly enhanced by the choice of base and catalyst. For instance, the use of cesium carbonate (Cs₂CO₃) and tetrabutylammonium (B224687) iodide (TBAI) has been shown to facilitate the reaction under mild conditions, providing good to excellent yields and preventing common side reactions like overalkylation. nih.gov
Recent advancements have focused on developing continuous-flow methodologies, which can reduce reaction times and improve safety by allowing for precise control over the introduction of gaseous CO₂. core.ac.uk These systems often employ an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and can proceed without the need for a metal catalyst. nih.govcore.ac.uk
Phosgene and its Analogues in Carbamate Synthesis
The reaction of amines with phosgene (COCl₂) or its derivatives is a traditional and highly efficient method for preparing carbamates. Phosgene is a highly reactive electrophile, but its extreme toxicity necessitates stringent safety precautions. organic-chemistry.org This has led to the widespread adoption of phosgene analogues, which are easier and safer to handle.
The most common phosgene substitute is triphosgene (B27547), also known as bis(trichloromethyl) carbonate (BTC). rsc.org Triphosgene is a stable, crystalline solid that decomposes into three equivalents of phosgene in situ, thereby serving as a convenient and safer alternative. rsc.org The reaction typically involves treating an amine with triphosgene in the presence of a base, such as triethylamine (B128534), to generate an intermediate carbamoyl (B1232498) chloride or isocyanate, which then reacts with an alcohol to form the carbamate. rsc.org Another important derivative is ethyl chloroformate, which reacts directly with primary or secondary amines, usually in the presence of a base to neutralize the HCl byproduct, to afford the corresponding ethyl carbamate in a straightforward manner. orgsyn.org
Table 2: Common Phosgene-Based Reagents for Carbamate Synthesis
| Reagent | Formula | Physical State | Key Feature |
| Phosgene | COCl₂ | Toxic Gas | Highly reactive but hazardous. organic-chemistry.org |
| Triphosgene (BTC) | C₃Cl₆O₃ | Crystalline Solid | Safer, solid surrogate for phosgene. rsc.org |
| Ethyl Chloroformate | C₂H₅OCOCl | Liquid | Directly introduces the ethoxycarbonyl group. orgsyn.org |
This table highlights key reagents derived from phosgene used in carbamate synthesis.
Advancements in Sustainable Carbamate Synthesis (e.g., from Urea (B33335), Nitro Compounds)
Modern synthetic chemistry emphasizes the development of sustainable processes that avoid hazardous reagents and minimize waste. In this context, urea has emerged as a promising, non-toxic carbonyl source for carbamate synthesis. sci-hub.seorgsyn.org This method, known as transcarbamoylation, typically involves heating an amine, an alcohol, and urea in the presence of a catalyst. google.com Various catalytic systems, including zinc chloride and mixed metal oxides like TiO₂–Cr₂O₃/SiO₂, have been developed to promote this transformation, achieving high yields of N-substituted carbamates. orgsyn.orggaacademy.org The reaction of an alcohol directly with urea can also produce primary carbamates. google.com
Another sustainable approach involves the reductive carbonylation of nitro compounds. This method transforms nitroaromatics directly into carbamates by reacting them with carbon monoxide and an alcohol in the presence of a catalyst, bypassing the need to first synthesize and isolate the corresponding amine. nih.gov
A recent development for the direct synthesis of carbamates from Boc-protected amines has also been reported. This method uses a simple base, lithium tert-butoxide, to transform the protected amine into the desired carbamate, thiocarbamate, or urea, avoiding hazardous reagents and metal catalysts entirely.
Targeted Synthesis of Ethyl 3-methoxyphenethylcarbamate
The synthesis of the specific molecule, this compound, involves the formation of a carbamate linkage with the nitrogen atom of a phenethylamine (B48288) precursor.
Derivatization of Phenethylamine Precursors for Carbamate Formation (e.g., 3-methoxyphenethylamine)
The target compound, this compound, is synthesized from its primary amine precursor, 3-methoxyphenethylamine (B363911). This precursor contains the necessary carbon skeleton, and the synthesis requires the formation of an ethyl carbamate group on the primary amine.
A standard and highly effective method for this transformation is the reaction of the amine with ethyl chloroformate. This reaction, a type of acylation, is typically performed in the presence of a base to scavenge the hydrochloric acid that is generated as a byproduct. Common bases include aqueous sodium hydroxide (B78521) or tertiary amines like triethylamine in an inert solvent. orgsyn.orgrsc.org
In a representative procedure, 3-methoxyphenethylamine would be dissolved in a suitable solvent, such as diethyl ether or dichloromethane (B109758). The solution is cooled, and ethyl chloroformate is added portion-wise while maintaining a low temperature. A base is added concurrently or subsequently to neutralize the acid formed, driving the reaction to completion. orgsyn.org After the reaction, a standard aqueous workup is performed to remove the base and any salts, followed by purification of the crude product, typically via distillation or column chromatography, to yield the pure this compound.
Table 3: Representative Reaction for this compound Synthesis
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| 3-Methoxyphenethylamine | Ethyl Chloroformate | Aqueous NaOH or Triethylamine | Diethyl Ether or Dichloromethane | This compound |
This table outlines a standard, representative Schotten-Baumann-type reaction for the synthesis of the target compound based on well-established procedures for primary amines. orgsyn.org
Specific Reaction Protocols and Conditions for this compound Elaboration
The synthesis of this compound can be achieved through various established protocols in organic chemistry. A primary method involves the reaction of 3-methoxyphenethylamine with an ethyl haloformate, such as ethyl chloroformate, in the presence of a base. The base, typically a tertiary amine like triethylamine or a milder inorganic base like sodium bicarbonate, serves to neutralize the hydrogen halide byproduct formed during the reaction.
The reaction is generally carried out in an inert aprotic solvent, such as dichloromethane or diethyl ether, at temperatures ranging from 0 °C to room temperature to control the exothermic nature of the reaction and minimize side product formation. The progress of the reaction is often monitored by thin-layer chromatography (TLC). Upon completion, an aqueous workup is performed to remove the base and its salt, followed by extraction and purification of the crude product. Purification is commonly achieved through column chromatography on silica (B1680970) gel or by recrystallization to yield the pure this compound.
An alternative approach involves the use of ethyl isocyanate, which reacts directly with 3-methoxyphenethylamine. This method circumvents the need for a separate base as no acidic byproduct is generated. The reaction is typically performed in a non-polar solvent, and the product can often be isolated in high purity after simple solvent removal.
| Reagents | Solvent | Base | Temperature | Purification Method |
| 3-methoxyphenethylamine, Ethyl Chloroformate | Dichloromethane | Triethylamine | 0 °C to RT | Column Chromatography |
| 3-methoxyphenethylamine, Ethyl Isocyanate | Toluene | None | RT | Solvent Removal |
Synthesis of Structurally Related Methoxyphenethylcarbamate Analogues
The synthesis of analogs of this compound allows for the systematic investigation of structure-activity relationships. These modifications primarily target the phenethyl moiety.
Systematic Modifications of the Phenethyl Moiety (e.g., O-benzylation, halogenation, hydroxylation)
O-benzylation: To introduce a benzyl (B1604629) group, the hydroxylated precursor of the target carbamate is required. This precursor can be synthesized from a starting material containing a hydroxyl group, such as 3-hydroxyphenethylamine. The hydroxyl group is then protected with a benzyl group using benzyl bromide or benzyl chloride in the presence of a base like potassium carbonate in a polar aprotic solvent like acetone (B3395972) or acetonitrile. Following benzylation, the carbamate is formed using the methods described previously.
Halogenation: Halogen atoms can be introduced onto the aromatic ring of the phenethyl moiety using electrophilic aromatic substitution reactions. youtube.com The specific conditions depend on the desired halogen and its position. For instance, bromination can be achieved using N-bromosuccinimide (NBS) with a radical initiator or by using bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3). youtube.com Chlorination can be similarly effected with N-chlorosuccinimide (NCS) or chlorine gas with a Lewis acid. youtube.comyoutube.com The regioselectivity of the halogenation is directed by the existing methoxy (B1213986) group on the aromatic ring. youtube.com
Hydroxylation: The introduction of a hydroxyl group can be accomplished through various methods. One common approach is the demethylation of the methoxy group using reagents like boron tribromide (BBr3) in an inert solvent. This reaction cleaves the ether linkage to yield the corresponding phenol. Alternatively, direct hydroxylation of the aromatic ring can be challenging and may require more complex multi-step synthetic routes involving, for example, a Baeyer-Villiger oxidation of a corresponding ketone.
| Modification | Reagents | Conditions |
| O-benzylation | Benzyl bromide, Potassium carbonate | Acetone, Reflux |
| Bromination | N-Bromosuccinimide (NBS), AIBN | Carbon tetrachloride, Reflux |
| Chlorination | N-Chlorosuccinimide (NCS), Benzoyl peroxide | Benzene, Reflux |
| Demethylation (Hydroxylation) | Boron tribromide (BBr3) | Dichloromethane, -78 °C to RT |
Control of Stereochemistry in Analogue Synthesis and its Implications
When modifications to the phenethyl moiety introduce a chiral center, controlling the stereochemistry becomes a critical aspect of the synthesis. For example, if a substituent is introduced at the α- or β-position of the ethylamine (B1201723) side chain, enantiomers or diastereomers can be formed.
Stereoselective synthesis can be achieved through several strategies. The use of chiral starting materials, such as optically active amino alcohols, can provide a straightforward route to enantiomerically pure products. Asymmetric catalysts, including chiral Lewis acids or organocatalysts, can be employed to induce stereoselectivity in key bond-forming reactions. Enzymatic resolutions are another powerful tool for separating racemic mixtures of intermediates or the final products. The stereochemistry of the final carbamate analog can have profound implications for its biological activity and physical properties, as different stereoisomers can exhibit distinct interactions with chiral biological targets. The N-carbamate group itself can participate in stereoselective transformations, influencing the outcome of reactions at adjacent chiral centers. nih.gov
Advanced Spectroscopic and Chromatographic Characterization in Synthetic Research (e.g., NMR, Mass Spectrometry, X-ray Crystallography)
The unambiguous identification and characterization of this compound and its analogs rely on a combination of modern analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the molecular structure. ¹H NMR provides information about the chemical environment of protons, their connectivity through spin-spin coupling, and their relative numbers through integration. For this compound, characteristic signals would include those for the aromatic protons, the methoxy group, the ethyl group of the carbamate, and the methylene (B1212753) groups of the phenethyl chain. ¹³C NMR provides information on the carbon skeleton of the molecule.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compounds. nih.gov Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to generate ions from the carbamate molecules. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.
Chromatographic Methods: High-performance liquid chromatography (HPLC) is a crucial tool for assessing the purity of the synthesized compounds and for separating mixtures of isomers. Chiral HPLC, using a chiral stationary phase, is specifically employed to separate and quantify enantiomers. Gas chromatography (GC) can also be used for the analysis of volatile carbamates.
| Analytical Technique | Information Obtained |
| ¹H NMR | Proton environment, connectivity, and count |
| ¹³C NMR | Carbon skeleton |
| Mass Spectrometry | Molecular weight and elemental composition |
| X-ray Crystallography | 3D structure and absolute stereochemistry |
| HPLC | Purity assessment and isomer separation |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of Phenethylcarbamates
Methodological Frameworks for SAR Elucidation
The elucidation of SAR for phenethylcarbamates, including derivatives like Ethyl 3-methoxyphenethylcarbamate, relies on systematic methodological frameworks that involve both synthetic chemistry and computational modeling.
The systematic exploration of SAR necessitates the design and synthesis of a library of analogous compounds. This is often achieved through combinatorial chemistry and parallel synthesis techniques, which allow for the rapid generation of a diverse set of molecules based on a common scaffold. For phenethylcarbamates, this involves modifying various parts of the molecule, such as the ethyl carbamate (B1207046) group, the phenethyl moiety, and the substituents on the aromatic ring.
A general synthetic route to phenethylcarbamates involves the reaction of a substituted phenethylamine (B48288) with an appropriate chloroformate. For instance, the synthesis of a library of N-substituted carbamates can be achieved from amines, urea (B33335), and alcohols over a suitable catalyst. Another approach involves the reaction of isothiocyanates with carboxylic acid hydrazides to generate a library of related thio-1,2,4-triazoles. These methods allow for the introduction of a wide range of substituents at different positions, enabling a thorough investigation of their impact on biological activity.
Table 1: Exemplary Compound Library Design for Phenethylcarbamate SAR
| R1 (Aromatic Substituent) | R2 (Carbamate Ester) |
| H | Ethyl |
| 2-methoxy | Ethyl |
| 3-methoxy | Ethyl |
| 4-methoxy | Ethyl |
| 3,4-dimethoxy | Ethyl |
| H | Methyl |
| 3-methoxy | Methyl |
| H | Propyl |
| 3-methoxy | Propyl |
This table illustrates a hypothetical library design for SAR studies around this compound.
QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. For carbamate derivatives, 2D- and 3D-QSAR models have been successfully developed to predict their inhibitory activities against various enzymes, such as acetylcholinesterase.
The development of a robust QSAR model involves several key steps:
Data Set Preparation: A dataset of compounds with known biological activities (e.g., IC50 values) is compiled.
Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, are calculated for each compound.
Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that relates the descriptors to the biological activity.
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.
For a hypothetical QSAR study on a series of phenethylcarbamates including this compound, descriptors such as logP (lipophilicity), molar refractivity (steric bulk), and electronic parameters of the aromatic substituents would be critical.
Table 2: Key Descriptors in a Hypothetical QSAR Model for Phenethylcarbamates
| Descriptor | Property Represented | Potential Impact on Activity |
| LogP | Lipophilicity | Influences membrane permeability and binding to hydrophobic pockets. |
| Molar Refractivity (MR) | Molecular volume and polarizability | Affects steric fit within a binding site. |
| Hammett constant (σ) | Electronic effect of substituents | Modulates the electronic properties of the aromatic ring, influencing interactions. |
| Topological Polar Surface Area (TPSA) | Polarity | Impacts hydrogen bonding potential and cell penetration. |
Structural Determinants of Biological Interactions in Phenethylcarbamates
The biological activity of phenethylcarbamates is determined by specific structural features that govern their interactions with molecular targets.
Substituents on the aromatic ring and the aliphatic chain of phenethylcarbamates play a crucial role in molecular recognition. The nature, position, and size of these substituents can significantly alter the binding affinity and selectivity of the compound.
The 3-methoxy group in this compound is of particular interest. A methoxy (B1213986) group on an aromatic ring is considered non-lipophilic and can act as a "scout" for protein pockets. It can participate in hydrogen bonding through its oxygen atom and engage in van der Waals interactions via its methyl group. The position of the methoxy group is also critical. Studies on other classes of compounds have shown that the introduction of a methoxy group can either enhance or decrease potency depending on the specific interactions it forms within the binding site. For instance, the introduction of a methoxy group can influence a compound's ability to cross biological membranes.
Aliphatic substitutions, such as altering the length of the ethyl group in the carbamate moiety, can also impact activity. Longer or bulkier alkyl groups may lead to steric clashes or, conversely, form favorable hydrophobic interactions within the target protein.
The three-dimensional conformation of a molecule is a key determinant of its ability to bind to a biological target. Phenethylamines, the core scaffold of this compound, exhibit conformational flexibility around the ethylamine (B1201723) side chain. Computational studies have shown that phenethylamines often prefer a folded gauche conformation, suggesting a favorable interaction between the amine group and the aromatic ring. However, extended conformations are also possible and may be the bioactive conformation for certain targets.
Stereochemical Influences on Activity Profiles within Phenethylcarbamate Derivatives
While this compound itself is achiral, the introduction of a substituent on the α- or β-carbon of the phenethyl side chain would create a chiral center. In such cases, the stereochemistry would likely have a profound impact on biological activity.
It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different potencies and even different pharmacological effects. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers. For carbamate insecticides, stereoselectivity in their biological activity has been observed. This highlights the importance of the three-dimensional arrangement of atoms for effective interaction with the target, often the enzyme acetylcholinesterase. Therefore, if a chiral center were introduced into the this compound scaffold, it would be expected that one enantiomer would show preferential activity.
Molecular Interactions of Ethyl 3 Methoxyphenethylcarbamate
Fundamental Intermolecular Forces
The collective behavior of Ethyl 3-methoxyphenethylcarbamate molecules is orchestrated by a network of intermolecular forces. These forces, while weaker than covalent bonds, are critical in determining the compound's physical state, solubility, and crystal lattice structure.
The carbamate (B1207046) functional group, with its nitrogen-hydrogen (N-H) donor and carbonyl oxygen (C=O) acceptor sites, is a prime participant in hydrogen bonding. In the crystalline state of related carbamate compounds, molecules are often linked by N-H⋯O hydrogen bonds, which can generate distinct chain or network motifs. For instance, in the crystal structure of some carbamate derivatives, these interactions form C(4) chains. nih.gov The presence of the ether oxygen in the methoxy (B1213986) group of this compound could potentially introduce additional, albeit weaker, hydrogen bond accepting capabilities, further diversifying the supramolecular architecture. The formation of such hydrogen bonds is a key factor in the stability of the crystal lattice. nih.gov
The permanent dipole moment of this compound, originating from the electronegativity differences within the carbamate and methoxy functional groups, leads to dipole-dipole interactions. The carbonyl group (C=O) and the C-O-C ether linkage are major contributors to the molecular dipole. These directional interactions require specific orientations of adjacent molecules to maximize attraction and contribute significantly to the cohesion of the substance in its condensed phases. The interplay of these dipole-dipole forces with hydrogen bonding and dispersion forces creates a complex energetic landscape that governs the molecular arrangement.
Interactive Data Table: Intermolecular Interactions in Carbamate Derivatives
| Interaction Type | Functional Groups Involved | Significance in Crystal Packing | Reference |
| Hydrogen Bonding | N-H (donor), C=O (acceptor) | Formation of chains and networks | nih.gov |
| C-H···π Interactions | C-H, Phenyl Ring | Contribution to molecular stacking | nih.gov |
| Halogen-π Interactions | Halogen atom, Phenyl Ring | Formation of homochiral chains | mdpi.com |
Molecular Recognition with Biological Receptors and Enzymes
The specific structural and electronic properties of this compound enable it to interact with biological macromolecules, such as receptors and enzymes, with a degree of specificity.
Carbamates are recognized as a class of compounds that can act as pseudo-irreversible inhibitors of acetylcholinesterase (AChE), an enzyme critical for the regulation of the neurotransmitter acetylcholine (B1216132). nih.govmdpi.com The inhibitory mechanism involves the carbamoylation of a serine residue in the enzyme's active site. mdpi.com This process is analogous to the hydrolysis of acetylcholine by the enzyme, but the resulting carbamoylated enzyme is much more stable and hydrolyzes at a significantly slower rate, leading to prolonged inhibition. mdpi.com
The general mechanism for this pseudo-irreversible inhibition is as follows:
Binding: The carbamate inhibitor binds to the active site of the acetylcholinesterase.
Carbamoylation: The carbamate group is transferred to the hydroxyl group of a key serine residue in the active site, forming a covalent bond.
Decarbamoylation: The carbamoylated enzyme is slowly hydrolyzed, regenerating the active enzyme. The rate of this step is significantly slower than the deacetylation that occurs with the natural substrate, acetylcholine.
Conformational Flexibility and Dynamic Behavior in Molecular Environments
Rotational Dynamics of the Carbamate Group
A significant feature of the carbamate functional group is the restricted rotation around the C(carbonyl)-N bond. This restricted rotation is due to the partial double bond character arising from the delocalization of the nitrogen lone pair electrons into the carbonyl group. This phenomenon results in the existence of syn and anti rotamers (conformational isomers). In the case of this compound, these rotamers would be defined by the relative orientation of the phenethyl group and the ethyl group with respect to the C-N bond.
Furthermore, studies on various substituted N-aryl carbamates have demonstrated that the energy barrier to rotation is sensitive to the electronic properties of the substituents on the aryl ring. Electron-donating groups tend to increase the rotational barrier, while electron-withdrawing groups decrease it. nd.eduresearchgate.net The 3-methoxy group on the phenyl ring of this compound is considered a weakly electron-donating group through resonance, which might slightly increase the rotational barrier compared to an unsubstituted N-phenethylcarbamate.
The solvent environment also plays a role in the rotational dynamics. However, in contrast to amides, the rotational barriers of carbamates generally show little dependence on solvent polarity. This has been attributed to the smaller molecular dipole moment of carbamates compared to amides.
Conformational Landscape of the Phenethylamine (B48288) Moiety
The phenethylamine portion of the molecule also possesses significant conformational freedom, primarily defined by the dihedral angles of the ethylamine (B1201723) side chain. Computational studies on 2-phenethylamine have shown that in the absence of a solvent, the molecule preferentially adopts a folded or gauche conformation. researchgate.net This preference is due to a favorable intramolecular interaction between the amino group and the aromatic ring.
The presence of the 3-methoxy substituent on the phenyl ring can influence the conformational preferences of the side chain. The methoxy group can alter the electron distribution in the phenyl ring and potentially engage in weak intramolecular interactions, thereby modulating the energy landscape of the different conformers.
Molecular dynamics simulations are a powerful tool for exploring the conformational space of flexible molecules. nih.govresearchgate.net Such simulations can provide detailed information on the distribution of dihedral angles and the free energy landscape of different conformations in various environments, such as in aqueous solution or within a biological membrane. elifesciences.orgchemrxiv.orgnih.govresearchgate.netresearchgate.net While specific simulation data for this compound is not published, the general principles derived from simulations of similar molecules suggest a dynamic equilibrium between extended and folded conformations, with the relative populations being sensitive to the solvent environment.
Integrated Conformational Behavior
To provide a quantitative, albeit estimated, perspective, the following table summarizes key conformational parameters for moieties structurally related to this compound, based on available literature data.
| Parameter | Related Compound/Moiety | Typical Value (kcal/mol) | Method |
| C(carbonyl)-N Rotational Barrier | N-Alkylcarbamate | ~16 | Experimental (NMR) nih.gov |
| N-Phenylcarbamate | ~12.5 | Experimental (NMR) nih.gov | |
| Substituted N-Aryl Carbamates | 11-13 | Experimental (NMR) researchgate.net | |
| Conformational Preference | 2-Phenethylamine | Gauche favored over anti | Computational (ab initio) researchgate.net |
This table presents data from structurally similar compounds to infer the likely conformational properties of this compound. The actual values for the target molecule may vary.
Computational Chemistry and Theoretical Investigations of Ethyl 3 Methoxyphenethylcarbamate
Quantum Mechanical Studies (e.g., Density Functional Theory)
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties and reactivity of a molecule. For Ethyl 3-methoxyphenethylcarbamate, DFT would be the method of choice to elucidate its intrinsic chemical nature.
Electronic Structure Characterization and Reactivity Descriptors (e.g., HOMO, LUMO, Electrostatic Potential, Atomic Charges)
To understand the chemical behavior of this compound, a thorough analysis of its electronic structure would be necessary. This involves calculating several key descriptors:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are crucial for predicting a molecule's reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The energy gap between these two orbitals provides insight into the molecule's chemical stability and reactivity. For instance, a smaller HOMO-LUMO gap generally suggests higher reactivity. In studies of other organic molecules, these values are used to predict reaction pathways and potential interactions with other molecules.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the surface of this compound. This map uses a color scale to indicate regions of positive and negative electrostatic potential, revealing sites susceptible to electrophilic and nucleophilic attack. Such analyses are standard in computational studies of drug-like molecules to understand potential binding interactions.
Atomic Charges: Calculating the partial charges on each atom of the molecule would provide a quantitative measure of the charge distribution. This information is valuable for understanding intermolecular interactions and for parameterizing force fields used in molecular dynamics simulations.
Spectroscopic Property Prediction and Validation
DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model. For this compound, this would include:
Infrared (IR) and Raman Spectra: Theoretical vibrational frequencies can be calculated and compared with experimental IR and Raman spectra. This comparison helps to confirm the molecular structure and assign vibrational modes to specific functional groups within the molecule.
Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be predicted using DFT. These theoretical spectra would be instrumental in interpreting experimental NMR data and confirming the structural assignment of this compound.
UV-Visible Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra. This would provide information about the electronic transitions within the molecule and its expected color and photophysical properties.
Natural Bonding Orbital (NBO) Analysis
Natural Bonding Orbital (NBO) analysis would provide a detailed picture of the bonding and electronic delocalization within this compound. nih.gov This method translates the complex wave function of a molecule into a more intuitive Lewis-like structure with localized bonds and lone pairs. NBO analysis is particularly useful for quantifying hyperconjugative interactions, which are key to understanding molecular stability and the anomeric effect in related systems. nih.gov
Non-Linear Optical Properties (NLO)
Computational methods can also be used to predict the non-linear optical (NLO) properties of a molecule. By calculating the dipole moment, polarizability, and first and second hyperpolarizabilities, it is possible to assess the potential of this compound for applications in optoelectronics. The presence of a π-electron system and potential donor-acceptor groups within the molecule could suggest interesting NLO properties.
Molecular Dynamics (MD) Simulations
While quantum mechanics provides insights into the static electronic properties of a single molecule, molecular dynamics (MD) simulations are essential for understanding the dynamic behavior and conformational flexibility of this compound in a more realistic environment, such as in solution.
Examination of Molecular Dynamics and Conformational Ensembles
MD simulations would involve numerically solving Newton's equations of motion for a system containing one or more molecules of this compound, often surrounded by solvent molecules. This would allow for:
Conformational Analysis: By simulating the molecule over time, it is possible to explore its different accessible conformations and their relative stabilities. This is crucial for understanding how the molecule's shape influences its properties and interactions.
Solvation Effects: MD simulations can explicitly model the interactions between this compound and solvent molecules, providing insights into its solubility and how the solvent affects its structure and dynamics.
Intermolecular Interactions: In simulations with multiple molecules, MD can be used to study aggregation and self-assembly, which are important for understanding the bulk properties of the substance.
Solvent Effects and Interfacial Behavior on Molecular Interactions
The behavior of this compound in different solvent environments is crucial for understanding its conformational preferences and interaction dynamics. Computational studies on similar carbamates have shown that solvent polarity can have a notable impact on the rotational barrier around the C-N bond of the carbamate (B1207046) group, although this effect is generally less pronounced than in amides. nih.govacs.orgnih.govresearchgate.net The relatively small molecular dipole moment of some carbamates contributes to their insensitivity to bulk solvent polarity. nih.govresearchgate.net
For this compound, the presence of both a polar carbamate group and a less polar methoxyphenyl group suggests that its conformation and interactions will be sensitive to the solvent environment. In polar solvents, it is expected that conformations allowing for greater exposure of the polar carbamate moiety to the solvent will be favored. Conversely, in nonpolar solvents, intramolecular interactions might play a more significant role, potentially leading to more folded conformations.
Molecular dynamics (MD) simulations are a powerful tool for investigating the interfacial behavior of molecules like this compound. mdpi.comnih.gov By simulating the molecule at the interface of two immiscible liquids, such as water and octanol, insights into its partitioning behavior and preferred orientation can be gained. It is hypothesized that the methoxy (B1213986) and ethyl groups would preferentially orient towards the nonpolar phase, while the carbamate group would interact with the polar phase. The application of an external electric field in simulations can further probe the stability and structural response of the molecule at the interface. nih.gov
A hypothetical molecular dynamics simulation could be set up to explore these solvent and interfacial effects. The following table outlines the potential parameters and expected outcomes of such a study.
Interactive Table: Hypothetical MD Simulation Parameters for this compound
| Parameter | Value/Condition | Expected Outcome/Insight |
| Solvent Systems | Water, Octanol, Water/Octanol Interface | Determination of solvation free energy and conformational preferences in different environments. |
| Force Field | OPLS-AA, CHARMM | Accurate representation of intermolecular and intramolecular forces. |
| Simulation Time | 100 ns | Sufficient sampling of conformational space and interfacial dynamics. |
| Analysis | Radial Distribution Functions, Order Parameters, Potential of Mean Force | Understanding of solvent structuring around the molecule, orientation at the interface, and energy barriers for interfacial transfer. |
Computational Assessment of Crystallization Tendency and Phase Behavior
The prediction of the crystallization tendency and phase behavior of a compound is a significant challenge in pharmaceutical and materials science. nih.govnih.gov Computational methods offer a route to assess these properties without the need for extensive experimental work. ucl.ac.ukarxiv.orgnih.govsandboxaq.comacs.org For this compound, its amorphous or crystalline state can significantly influence its physical properties.
The glass-forming ability (GFA) and crystallization tendency can be predicted using models based on molecular descriptors. nih.gov These models often classify compounds into different classes based on their crystallization behavior upon cooling from a melt. nih.gov Key descriptors can include molecular weight, topological indices, hydrogen bond acceptors, and Hückel pi atomic charges.
Crystal structure prediction (CSP) methods can be employed to generate and rank plausible crystal packing arrangements for this compound. ucl.ac.ukarxiv.orgnih.govsandboxaq.comacs.org These methods typically involve a global search of the potential energy surface to identify low-energy crystal structures. The relative stability of different polymorphs can then be assessed based on their calculated lattice energies.
A hypothetical computational study to assess the crystallization tendency of this compound could involve the following steps and analyses, summarized in the table below.
Interactive Table: Hypothetical Computational Workflow for Crystallization Assessment
| Step | Computational Method | Information Gained |
| 1. Conformer Generation | Monte Carlo or Molecular Dynamics | Identification of low-energy gas-phase conformations. |
| 2. Crystal Packing Prediction | Global search algorithms (e.g., genetic algorithms) | Generation of a set of plausible crystal structures. |
| 3. Lattice Energy Calculation | Force field or DFT-D methods | Ranking of predicted crystal structures by stability. |
| 4. Phonon Calculations | Density Functional Perturbation Theory | Assessment of the dynamic stability of the predicted crystal structures. |
| 5. Phase Behavior Modeling | Thermodynamic models (e.g., NRHB theory) | Prediction of solubility and phase diagrams in different solvents. nih.govacs.org |
Molecular Docking and Binding Energy Assessments
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com This is particularly relevant for understanding the potential biological activity of this compound by examining its interaction with protein targets. Phenethylamine (B48288) derivatives are known to interact with various receptors and enzymes in the central nervous system, such as monoamine oxidase (MAO). nih.govnih.gov Carbamates, on the other hand, are known inhibitors of enzymes like acetylcholinesterase (AChE). nih.govmdpi.comacs.org
A hypothetical molecular docking study could investigate the binding of this compound to the active site of human monoamine oxidase B (MAO-B). The crystal structure of MAO-B complexed with an inhibitor would serve as the receptor model. Docking algorithms would then be used to generate a series of possible binding poses of the ligand within the active site. The most favorable poses are typically identified based on a scoring function that estimates the binding affinity.
Once a plausible binding pose is identified, the energetic contributions to the binding affinity can be dissected. nih.gov The total binding free energy is a sum of various components, including van der Waals interactions, electrostatic interactions, and the desolvation penalty.
A hypothetical breakdown of the binding energy for the interaction of this compound with MAO-B is presented in the table below. This is a conceptual representation, and the actual values would need to be determined through detailed calculations.
Interactive Table: Hypothetical Binding Energy Contributions for this compound with MAO-B
| Energy Component | Hypothetical Value (kcal/mol) | Description |
| Van der Waals Energy | -5.5 | Favorable interactions arising from dispersion forces between the ligand and nonpolar residues in the binding pocket. |
| Electrostatic Energy | -3.0 | Favorable interactions between the polar carbamate group and polar residues or cofactors in the active site. |
| Desolvation Energy | +4.0 | Unfavorable energy cost of removing the ligand and the binding site from the solvent. |
| Total Binding Free Energy | -4.5 | The overall estimated binding affinity. |
Reaction Mechanism Elucidation through Computational Approaches (e.g., carbamate formation pathways)
Computational chemistry provides powerful tools to elucidate the detailed mechanisms of chemical reactions, including the formation of carbamates. This compound can be synthesized through several routes, and computational studies can help to identify the most plausible pathways by calculating the activation energies and reaction energies of the elementary steps.
One common method for carbamate synthesis is the reaction of an alcohol with an isocyanate. kuleuven.bemdpi.comresearchgate.netnih.govnih.gov In the case of this compound, this would involve the reaction of 3-methoxyphenethyl alcohol with ethyl isocyanate. Computational studies on similar reactions have shown that the reaction can proceed through a concerted or a stepwise mechanism, and can be catalyzed by excess alcohol molecules. nih.gov
Another pathway is the reaction of an amine with a chloroformate. epa.gov For the target molecule, this would involve the reaction of 3-methoxyphenethylamine (B363911) with ethyl chloroformate. Density functional theory (DFT) calculations can be used to model the transition states and intermediates along these reaction coordinates. A DFT study on a related Rh(II)-catalyzed intramolecular amidation of carbamates has detailed the potential energy surfaces for nitrene insertion into C-H bonds. nih.gov
A comparative analysis of the computed energy profiles for these different synthetic routes would allow for a determination of the most kinetically and thermodynamically favorable pathway for the formation of this compound.
The following table summarizes the key computational parameters and expected findings from a study on the reaction mechanism of carbamate formation.
Interactive Table: Computational Parameters for Reaction Mechanism Studies
| Parameter | Method/Basis Set | Information Obtained |
| Geometry Optimization | DFT (e.g., B3LYP/6-31G) | Structures of reactants, products, intermediates, and transition states. |
| Frequency Calculation | DFT (e.g., B3LYP/6-31G) | Characterization of stationary points (minima or transition states) and zero-point vibrational energies. |
| Transition State Search | QST2/QST3 or Berny optimization | Identification of the highest energy point along the reaction coordinate. |
| Intrinsic Reaction Coordinate (IRC) | IRC calculations | Confirmation that a transition state connects the correct reactants and products. |
| Solvent Effects | Polarizable Continuum Model (PCM) | Evaluation of the influence of the solvent on the reaction energy profile. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for Ethyl 3-methoxyphenethylcarbamate, and how do reaction conditions influence yield?
- Methodological Answer : this compound can be synthesized via carbamate formation, typically involving the reaction of 3-methoxyphenethylamine with ethyl chloroformate or via isocyanate intermediates. For example, structurally analogous compounds like 3-methoxyphenyl isocyanate (CAS: n/a; purity >95%) have been used as precursors in carbamate synthesis under inert atmospheres at 0–5°C to minimize side reactions . Optimizing stoichiometric ratios (e.g., 1:1.2 amine-to-chloroformate) and using aprotic solvents (e.g., dichloromethane) can improve yields. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Q. Which analytical techniques are most effective for characterizing this compound, and how are conflicting spectral data resolved?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. For instance, H NMR should resolve the methoxy singlet (~δ 3.8 ppm) and carbamate NH proton (δ 5.1–5.3 ppm). Discrepancies in carbonyl signals (e.g., IR vs. C NMR) may arise from polymorphism or solvent interactions; cross-validation with X-ray crystallography (if crystalline) or computational modeling (DFT) is advised . HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm can assess purity (>98%) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Personal protective equipment (PPE), including nitrile gloves and EN 166-certified safety goggles, is mandatory. Engineering controls (e.g., fume hoods) should mitigate inhalation risks. Waste disposal must comply with local regulations for carbamates, as improper handling may lead to hydrolytic release of toxic byproducts (e.g., methyl isocyanate) . Stability tests under varying pH and temperature conditions are recommended to identify degradation risks .
Advanced Research Questions
Q. How does the spatial orientation of the methoxy group influence the compound’s reactivity and intermolecular interactions?
- Methodological Answer : The 3-methoxy group’s electron-donating effects enhance carbamate stability via resonance but may sterically hinder nucleophilic attack. Computational studies (e.g., molecular docking or DFT) can model interactions with biological targets or solvents. For example, analogs like 4-ethylmercaptophenyl-N-methylcarbamate (CAS: 18809-57-9) show altered reactivity due to substituent position, suggesting similar structure-activity relationships apply . Experimental validation via kinetic studies (e.g., hydrolysis rates in buffered solutions) is critical .
Q. What strategies resolve contradictions in degradation pathway data for this compound under oxidative conditions?
- Methodological Answer : Conflicting LC-MS/MS data on degradation products (e.g., phenolic vs. nitroso derivatives) may arise from varying oxidation agents (e.g., HO vs. ozone). Controlled experiments using isotopically labeled compounds (e.g., C-carbamate) can track degradation pathways. For instance, ethyl carbamates in food systems degrade via radical-mediated mechanisms, a framework applicable here . Pairing high-resolution mass spectrometry with radical trapping agents (e.g., TEMPO) can clarify intermediate formation .
Q. How can this compound be integrated into controlled-release drug delivery systems?
- Methodological Answer : Polymer matrices like ethyl cellulose (EC) or Eudragit® can modulate release kinetics. For example, EC-coated capsules achieve pH-dependent release in intestinal environments, as demonstrated for similar carbamates . Encapsulation efficiency and release profiles (e.g., zero-order vs. burst release) should be quantified using Franz diffusion cells or USP dissolution apparatus. Co-formulation with permeation enhancers (e.g., menthol) may improve bioavailability in transdermal applications .
Key Research Gaps
- Mechanistic Insights : Limited computational studies on carbamate-enzyme interactions.
- Ecotoxicology : No data on environmental persistence or bioaccumulation potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
